

Synthesis of Novel Thioridazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Thioridazine

Cat. No.: B1682328

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioridazine, a phenothiazine derivative, has a long history as an antipsychotic medication. However, recent research has unveiled its potential in other therapeutic areas, notably as an antimicrobial and anticancer agent.^{[1][2]} This has spurred significant interest in the synthesis of novel **thioridazine** derivatives with enhanced efficacy and reduced toxicity. This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and biological evaluation of these novel compounds, with a focus on their anti-tubercular and anticancer activities.

Synthetic Strategies and Methodologies

The synthesis of novel **thioridazine** derivatives typically involves modifications at three key positions of the parent molecule: the piperidine ring, the ethyl side chain, and the phenothiazine nucleus. Common strategies include N-alkylation of the piperidine nitrogen, replacement of the piperidine moiety with other heterocyclic systems, and substitution on the phenothiazine ring.

General Synthesis of N-Substituted Thioridazine Derivatives

A common route to N-substituted **thioridazine** derivatives involves the demethylation of **thioridazine** to yield the secondary amine, followed by reductive amination with various

aldehydes or ketones.[\[1\]](#)

Experimental Protocol: Synthesis of N-Benzyl-desmethyl-**thioridazine**

- Demethylation of **Thioridazine**: **Thioridazine** (1.0 g, 2.7 mmol) is dissolved in dry 1,2-dichloroethane (20 mL). 1-Chloroethyl chloroformate (0.46 mL, 4.05 mmol) is added, and the mixture is refluxed for 2 hours. The solvent is evaporated under reduced pressure. Methanol (20 mL) is added, and the mixture is refluxed for 1 hour. The solvent is evaporated, and the residue is purified by column chromatography to yield desmethyl-**thioridazine**.[\[1\]](#)
- Reductive Amination: Desmethyl-**thioridazine** (100 mg, 0.28 mmol) and benzaldehyde (0.04 mL, 0.42 mmol) are dissolved in tetrahydrofuran (10 mL). The solution is stirred at room temperature for 30 minutes. Sodium triacetoxyborohydride (89 mg, 0.42 mmol) is added, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated. The crude product is purified by column chromatography to yield N-benzyl-desmethyl-**thioridazine**.[\[1\]](#)

Synthesis of Thioridazine Analogs with Modified Side Chains

Modifications of the side chain often involve replacing the piperidine-ethyl moiety with other amine-containing groups, such as piperazines or thiomorpholines.[\[1\]](#)

Experimental Protocol: Synthesis of 10-(3-(4-Methylpiperazin-1-yl)propyl)-2-(methylthio)-10H-phenothiazine

- Synthesis of 10-(3-chloropropyl)-2-(methylthio)-10H-phenothiazine: 2-(Methylthio)phenothiazine (1.0 g, 4.36 mmol) is dissolved in acetone (30 mL). Anhydrous potassium carbonate (1.2 g, 8.72 mmol) and 1-bromo-3-chloropropane (1.37 g, 8.72 mmol) are added. The mixture is refluxed for 24 hours. The solvent is evaporated, and the residue is partitioned between water and dichloromethane. The organic layer is dried and concentrated to give the crude product, which is purified by column chromatography.[\[1\]](#)
- Reaction with N-methylpiperazine: 10-(3-Chloropropyl)-2-(methylthio)-10H-phenothiazine (200 mg, 0.62 mmol), N-methylpiperazine (0.28 mL, 2.48 mmol), and a catalytic amount of

sodium iodide are heated at 150°C for 3 hours under a nitrogen atmosphere. Water is added, and the product is extracted with ethyl acetate. The combined organic layers are dried, concentrated, and purified by column chromatography.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for a selection of synthesized **thioridazine** derivatives.

Table 1: Physicochemical and Yield Data for Selected Thioridazine Derivatives[1]

Compound ID	Molecular Formula	Yield (%)	Melting Point (°C)
3	C20H24N2S2	-	Oil
4a	C22H28N2S2	68	Oil
4b	C27H30N2S2	65	Oil
4c	C26H28N2S2	62	Oil
7a	C22H27N3S2	75	98-100
7g	C29H35N3S2	68	123-125
12b	C20H23ClN2S	65	110-112
12e	C19H20N2S	70	135-137
13b	C21H25ClN2S	72	118-120

Note: Yields and melting points are as reported in the cited literature. "-" indicates data not provided.

Table 2: Antimycobacterial Activity of Thioridazine Derivatives (MIC, µg/mL)[1]

Compound ID	M. smegmatis mc2155	M. bovis BCG	M. tuberculosis H37Rv	MDR-TB Strain 1	MDR-TB Strain 2
Thioridazine	8.2	4.1	10	11	10
12b	>64	5.3	8	10	8
12e	1.6	-	2.9	10	4
13b	>64	8	16	13	10
Isoniazid	0.063	0.125	0.03	>25	>25
Rifampicin	-	-	0.25	>25	>25

Note: MDR-TB refers to multidrug-resistant tuberculosis. "-" indicates data not provided.

Table 3: Anticancer Activity of Thioridazine Hydrochloride (IC₅₀, μ M)[2][3]

Cell Line	Cancer Type	IC ₅₀ (μ M) at 72h
4T1	Triple-Negative Breast Cancer	9.87
MDA-MB-231	Triple-Negative Breast Cancer	18.70
T98G	Glioblastoma	12.67 (24h)
U-87 MG	Glioblastoma	12.80 (24h)

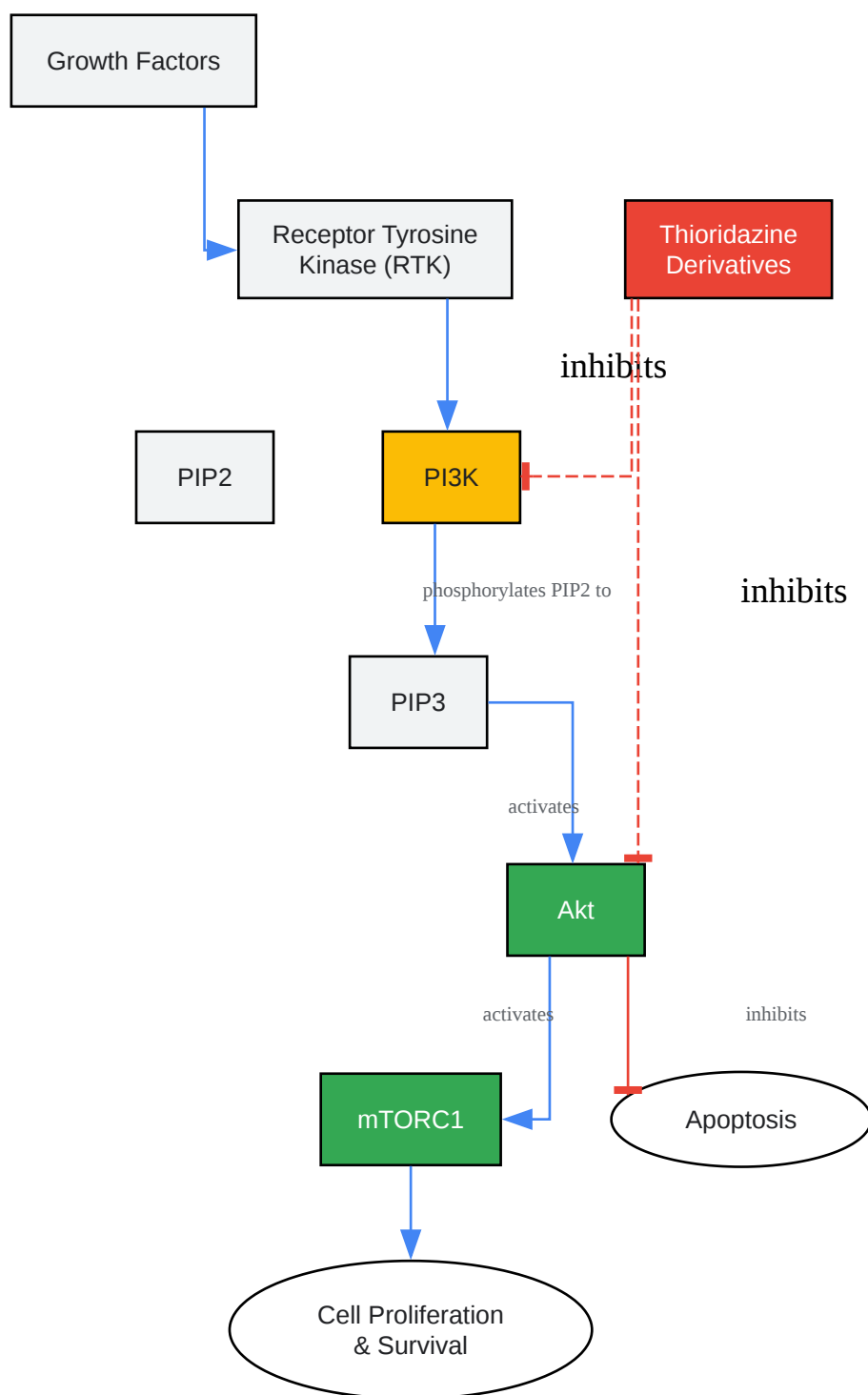
Signaling Pathways and Mechanisms of Action

Thioridazine and its derivatives have been shown to exert their anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. One of the most prominent pathways identified is the PI3K/Akt/mTOR pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. In many cancers, this pathway is aberrantly activated,

promoting tumor progression. **Thioridazine** has been shown to inhibit the phosphorylation of Akt and downstream effectors like mTOR, leading to cell cycle arrest and apoptosis in cancer cells.[3][4]

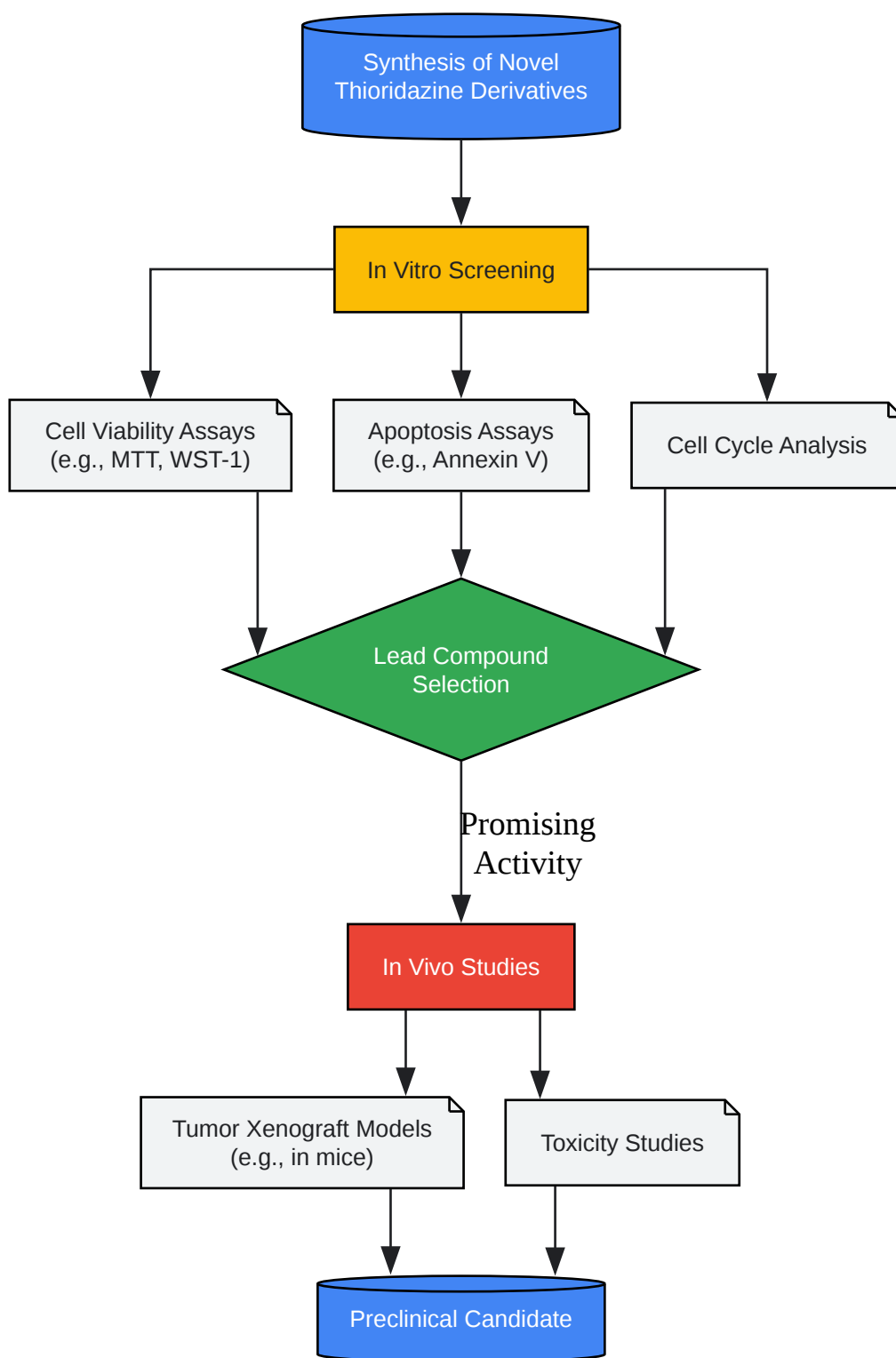


[Click to download full resolution via product page](#)

Caption: **Thioridazine**'s inhibition of the PI3K/Akt/mTOR pathway.

Experimental Workflow for Anticancer Drug Screening

The evaluation of novel **thioridazine** derivatives for anticancer activity typically follows a standardized workflow, beginning with in vitro assays and progressing to in vivo models for promising candidates.



[Click to download full resolution via product page](#)

Caption: A typical workflow for anticancer drug screening.

Conclusion

The synthesis of novel **thioridazine** derivatives presents a promising avenue for the development of new therapeutics for infectious diseases and cancer. The methodologies and data presented in this guide offer a solid foundation for researchers in this field. Future work should focus on optimizing the synthetic routes to improve yields and exploring a wider range of structural modifications to enhance biological activity and selectivity while minimizing off-target effects. The continued investigation into the mechanisms of action of these compounds will be crucial for their rational design and clinical translation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. usiena-air.unisi.it [usiena-air.unisi.it]
- 2. Thioridazine hydrochloride: an antipsychotic agent that inhibits tumor growth and lung metastasis in triple-negative breast cancer via inducing G0/G1 arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thioridazine induces apoptosis by targeting the PI3K/Akt/mTOR pathway in cervical and endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioridazine induces apoptosis by targeting the PI3K/Akt/mTOR pathway in cervical and endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Synthesis of Novel Thioridazine Derivatives: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682328#synthesis-of-novel-thioridazine-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com